molecular formula C19H24N4O2S B2711541 N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049393-89-6

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2711541
CAS No.: 1049393-89-6
M. Wt: 372.49
InChI Key: VWGSGUHYGBEJRH-UHFFFAOYSA-N
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Description

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a phenyl group and an oxalamide moiety, which is further substituted with a thiophen-2-ylmethyl group. The unique structure of this compound makes it a candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with phenyl halides under basic conditions to form 4-phenylpiperazine.

    Alkylation: The 4-phenylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Oxalamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a phenylpiperazine moiety and a thiophen-2-ylmethyl-substituted oxalamide, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-18(19(25)21-15-17-7-4-14-26-17)20-8-9-22-10-12-23(13-11-22)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSGUHYGBEJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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